2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride 2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18668513
InChI: InChI=1S/C11H16N2O2.2ClH/c1-14-11-3-2-10(8-13-11)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H
SMILES:
Molecular Formula: C11H18Cl2N2O2
Molecular Weight: 281.18 g/mol

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride

CAS No.:

Cat. No.: VC18668513

Molecular Formula: C11H18Cl2N2O2

Molecular Weight: 281.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride -

Specification

Molecular Formula C11H18Cl2N2O2
Molecular Weight 281.18 g/mol
IUPAC Name 2-methoxy-5-piperidin-4-yloxypyridine;dihydrochloride
Standard InChI InChI=1S/C11H16N2O2.2ClH/c1-14-11-3-2-10(8-13-11)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H
Standard InChI Key ZVNNLSNRAIUCMJ-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)OC2CCNCC2.Cl.Cl

Introduction

Structural Identification and Nomenclature

Chemical Identity

2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a piperidin-4-yloxy moiety (-O-C₅H₁₀N), forming a dihydrochloride salt. The hydrochloride counterions enhance solubility in polar solvents, a characteristic shared with structurally similar compounds like 5-methoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride and 2-methoxy-6-(piperidin-3-yloxy)pyridine dihydrochloride .

Table 1: Comparative Structural Analysis of Related Piperidinyloxy-Pyridine Derivatives

Compound NameSubstituent PositionsMolecular FormulaMolecular Weight (g/mol)
2-Methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride2-OCH₃, 5-O-piperidin-4-ylC₁₁H₁₆N₂O₂·2HCl281.18 (calculated)
5-Methoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride 5-OCH₃, 2-O-piperidin-3-ylC₁₁H₁₆N₂O₂·2HCl281.18
2-Methoxy-6-(piperidin-3-yloxy)pyridine dihydrochloride 2-OCH₃, 6-O-piperidin-3-ylC₁₁H₁₆N₂O₂·2HCl281.18

The positional isomerism of the methoxy and piperidinyloxy groups significantly influences electronic distribution and steric interactions, which may alter reactivity and biological activity compared to analogs .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis route for 2-methoxy-5-(piperidin-4-yloxy)pyridine dihydrochloride is documented, analogous compounds are typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling reactions. For example, 5-methoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride is produced by reacting a halogenated pyridine precursor (e.g., 2-chloro-5-methoxypyridine) with piperidin-3-ol under basic conditions, followed by hydrochloride salt formation.

A plausible route for the target compound involves:

  • Halogenation: Introduction of a leaving group (e.g., chlorine) at the 5-position of 2-methoxypyridine.

  • Nucleophilic Substitution: Reaction with piperidin-4-ol in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

This methodology aligns with protocols used for 2-(piperidin-4-yloxy)pyrimidine hydrochloride, where similar coupling strategies are employed.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

ParameterValue/Description
SolubilitySoluble in water, DMSO, methanol
Melting Point~200–250°C (decomposes)
Partition Coefficient (logP)Estimated 1.2–1.8 (unionized form)
pKaPyridine N: ~3.5; Piperidine N: ~10.5

The dihydrochloride salt form improves aqueous solubility, a critical factor for in vitro biological testing.

CompoundGHS Hazard Statements
5-Methoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride H315, H319, H335
2-Methoxy-6-(piperidin-3-yloxy)pyridine dihydrochloride Not classified
2-(Piperidin-4-yloxy)pyrimidine hydrochlorideData unavailable

The variability in hazard classification underscores the importance of substituent positioning on toxicity profiles.

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